(R)-1-Boc-2-ethylpiperazine: A Technical Guide for Drug Development Professionals
(R)-1-Boc-2-ethylpiperazine: A Technical Guide for Drug Development Professionals
An In-depth Overview of Core Chemical Properties, Synthesis, and Spectroscopic Analysis
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and analytical data for (R)-1-Boc-2-ethylpiperazine, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in the design and synthesis of novel therapeutics.
Core Chemical Properties
(R)-1-Boc-2-ethylpiperazine, systematically named tert-butyl (2R)-2-ethylpiperazine-1-carboxylate, is a derivative of piperazine featuring a chiral center at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This structure offers a versatile scaffold for the synthesis of complex molecules with specific stereochemistry, which is crucial for their pharmacological activity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [PubChem][1] |
| Molecular Weight | 214.31 g/mol | [PubChem][1] |
| CAS Number | 393781-70-9 | [PubChem][1] |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid at room temperature | General Knowledge |
| XLogP3 (Computed) | 1.4 | [PubChem][1] |
| Topological Polar Surface Area (Computed) | 41.6 Ų | [PubChem][1] |
| Rotatable Bond Count (Computed) | 3 | [PubChem][1] |
| Hydrogen Bond Donor Count (Computed) | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | [PubChem][1] |
Stability and Reactivity
The chemical behavior of (R)-1-Boc-2-ethylpiperazine is largely dictated by the Boc protecting group and the piperazine ring.
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Boc Group Stability: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions. It is, however, readily cleaved under strongly acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent), liberating the secondary amine for further functionalization.
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Piperazine Ring Reactivity: The unprotected secondary amine of the piperazine ring is nucleophilic and can participate in a wide range of chemical transformations, including alkylation, acylation, arylation, and reductive amination. The ethyl group at the chiral center can influence the steric accessibility of the adjacent nitrogen atom.
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Storage: It is recommended to store (R)-1-Boc-2-ethylpiperazine in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
Synthesis and Experimental Protocols
The enantioselective synthesis of chiral 2-substituted piperazines is a critical area of research in organic chemistry. While a specific, detailed experimental protocol for the synthesis of (R)-1-Boc-2-ethylpiperazine is not widely published, several general methodologies can be adapted for its preparation. These methods often start from chiral precursors or employ asymmetric catalysis to establish the stereocenter.
General Synthetic Strategies
Several key strategies for the synthesis of enantiomerically enriched 2-alkylpiperazines have been reported in the literature:
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Asymmetric Hydrogenation: This method involves the hydrogenation of a corresponding pyrazine or dihydropyrazine precursor using a chiral catalyst to induce enantioselectivity.[2][3]
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Aza-Michael Addition: A chiral amine can be added to an α,β-unsaturated system in a conjugate addition reaction to form the piperazine ring with controlled stereochemistry.[1]
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From Chiral Amino Acids: Chiral α-amino acids can serve as starting materials, with the stereocenter already in place, and can be elaborated through a series of reactions to form the piperazine ring.[1]
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Asymmetric Lithiation: Deprotonation of an N-Boc piperazine using a chiral lithium amide base, followed by quenching with an electrophile, can introduce a substituent at the 2-position with high enantioselectivity.
Plausible Experimental Workflow
A plausible synthetic route starting from a chiral amino acid, such as (R)-2-aminobutanoic acid, is outlined below. This represents a generalized workflow and would require optimization for specific yields and purities.
Caption: Plausible synthetic workflow for (R)-1-Boc-2-ethylpiperazine.
Methodology:
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N-Protection: The amino group of (R)-2-aminobutanoic acid is protected with a suitable protecting group, for example, a benzyloxycarbonyl (Cbz) group.
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Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
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Activation of Hydroxyl Group: The primary alcohol is converted into a good leaving group, for instance, by mesylation.
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Introduction of the Second Nitrogen: A second nitrogen atom is introduced, for example, through a nucleophilic substitution with a protected amine or via an azide intermediate followed by reduction.
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Cyclization: An intramolecular cyclization is performed to form the piperazine ring.
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Boc Protection and Deprotection: The N-Cbz group is removed by hydrogenolysis, and the resulting secondary amine is protected with a Boc group using di-tert-butyl dicarbonate. The other nitrogen is then deprotected if necessary to yield the final product.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the Boc group (a singlet around 1.4 ppm), and a series of complex multiplets for the piperazine ring protons. The proton at the chiral center (C2) would likely appear as a multiplet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display signals for the two carbons of the ethyl group, the quaternary and methyl carbons of the Boc group, and the four distinct carbons of the piperazine ring. The carbonyl carbon of the Boc group would appear downfield (around 155 ppm).
Mass Spectrometry (Predicted)
In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 215.18.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretch of the secondary amine (around 3300 cm⁻¹), C-H stretches of the alkyl groups (around 2850-2950 cm⁻¹), and a strong C=O stretch from the Boc group (around 1690 cm⁻¹).
Role in Drug Discovery and Signaling Pathways
Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. The piperazine moiety can often improve the pharmacokinetic properties of a drug candidate, such as solubility and oral bioavailability.
While the specific biological activity and the signaling pathways modulated by (R)-1-Boc-2-ethylpiperazine itself are not documented, its utility lies as a chiral building block for the synthesis of more complex molecules. The introduction of the (R)-2-ethylpiperazine motif can be crucial for the target binding and overall pharmacological profile of a drug.
The general workflow for utilizing such a building block in a drug discovery program is illustrated below.
Caption: General drug discovery workflow utilizing (R)-1-Boc-2-ethylpiperazine.
Conclusion
(R)-1-Boc-2-ethylpiperazine is a valuable chiral intermediate for the synthesis of novel pharmaceutical agents. Its stereodefined structure and the presence of a versatile Boc protecting group allow for its incorporation into a wide range of molecular architectures. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a foundational understanding of its properties and potential applications based on established chemical principles and data from related compounds. Further in-house experimental work is recommended to fully characterize this building block for specific drug development programs.
References
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
